![molecular formula C8H14O2 B13451577 {1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13451577.png)
{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-Ethyl-2-oxabicyclo[211]hexan-4-yl}methanol is a versatile organic compound with a unique bicyclic structure It is characterized by the presence of an oxabicyclohexane ring system, which imparts distinct chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular preparation of the compound, enabling further derivatization through various transformations.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The use of photochemical reactions and subsequent derivatization steps can be adapted for larger-scale production.
化学反応の分析
Types of Reactions
{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of the original compound.
科学的研究の応用
{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol has a wide range of applications in scientific research:
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of {1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to act as inhibitors of certain enzymes, such as IRAK4, by binding to their active sites and preventing downstream signaling cascades. This inhibition can reduce the production of inflammatory cytokines and chemokines.
類似化合物との比較
Similar Compounds
- {4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
- {1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol
- {2-Oxabicyclo[2.1.1]hexan-1-yl}methanol
Uniqueness
{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol stands out due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. This unique substitution pattern can lead to different pharmacological and chemical properties compared to its analogs.
特性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
(1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol |
InChI |
InChI=1S/C8H14O2/c1-2-8-3-7(4-8,5-9)6-10-8/h9H,2-6H2,1H3 |
InChIキー |
ALFUILODTSKKCJ-UHFFFAOYSA-N |
正規SMILES |
CCC12CC(C1)(CO2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6S,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13451510.png)
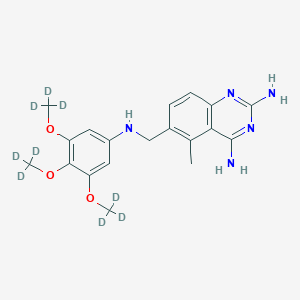
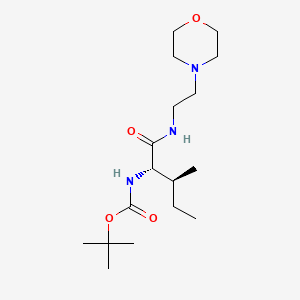
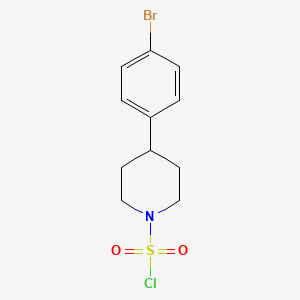
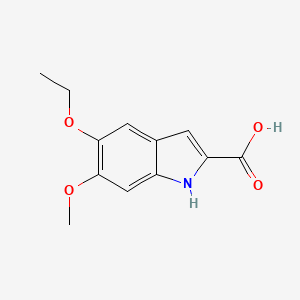
![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B13451542.png)
![2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B13451546.png)
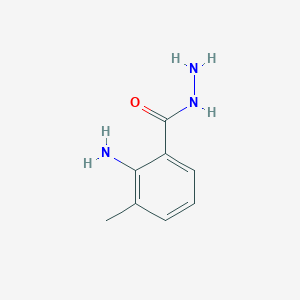
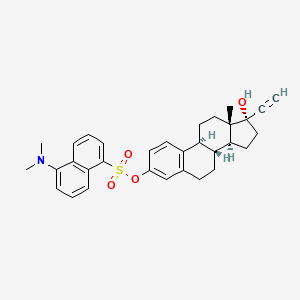
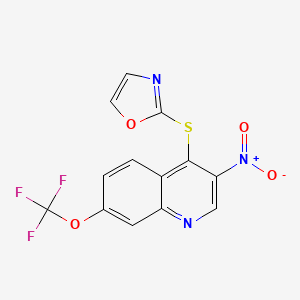
![5-[2-[Bis(phenylmethyl)amino]-1-hydroxyethyl]-2-hydroxybenzamide](/img/structure/B13451572.png)
![rac-(1R,6R,8R)-2-oxa-5-azabicyclo[4.2.0]octan-8-ol hydrochloride](/img/structure/B13451574.png)
